molecular formula C30H36N6O6S2 B2666054 ethyl 2-(2-((4-cyclohexyl-5-((4-methyl-3-nitrobenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate CAS No. 393850-12-9

ethyl 2-(2-((4-cyclohexyl-5-((4-methyl-3-nitrobenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

Cat. No.: B2666054
CAS No.: 393850-12-9
M. Wt: 640.77
InChI Key: CDKPSYZUUKGLDH-UHFFFAOYSA-N
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Description

The compound ethyl 2-(2-((4-cyclohexyl-5-((4-methyl-3-nitrobenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a multifunctional heterocyclic molecule characterized by:

  • A 4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate core, which provides a rigid bicyclic framework.
  • A thioacetamido linker connecting the core to a 1,2,4-triazole ring substituted with a cyclohexyl group.
  • A 4-methyl-3-nitrobenzamido side chain, enhancing steric bulk and electronic diversity.

The synthesis likely involves sequential steps: (i) preparation of the tetrahydrobenzo[b]thiophene core via cyanoacetylation , (ii) introduction of the triazole-thioacetamido moiety via nucleophilic substitution or coupling reactions , and (iii) functionalization with the nitrobenzamide group .

Properties

IUPAC Name

ethyl 2-[[2-[[4-cyclohexyl-5-[[(4-methyl-3-nitrobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H36N6O6S2/c1-3-42-29(39)26-21-11-7-8-12-23(21)44-28(26)32-25(37)17-43-30-34-33-24(35(30)20-9-5-4-6-10-20)16-31-27(38)19-14-13-18(2)22(15-19)36(40)41/h13-15,20H,3-12,16-17H2,1-2H3,(H,31,38)(H,32,37)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDKPSYZUUKGLDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)CSC3=NN=C(N3C4CCCCC4)CNC(=O)C5=CC(=C(C=C5)C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H36N6O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

640.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-(2-((4-cyclohexyl-5-((4-methyl-3-nitrobenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a complex organic compound that has garnered interest for its potential biological activities. This article aims to consolidate the available research findings regarding its biological activity, including antimicrobial properties and potential therapeutic applications.

Chemical Structure and Properties

The compound features a unique structure characterized by:

  • Triazole ring : Known for its role in various biological activities.
  • Thioacetamide group : May enhance solubility and bioavailability.
  • Tetrahydrobenzo[b]thiophene core : Associated with diverse pharmacological effects.

Table 1 summarizes the chemical properties of the compound:

PropertyValue
Molecular FormulaC24H30N4O3S
Molecular Weight446.58 g/mol
CAS NumberNot available
SolubilitySoluble in DMSO

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance:

  • Antibacterial Activity : Compounds in the same class have demonstrated effectiveness against various bacterial strains including:
    • Escherichia coli
    • Staphylococcus aureus
    • Pseudomonas aeruginosa
    • Streptococcus pyogenes .
  • Antifungal Activity : Similar derivatives have shown activity against fungi such as:
    • Candida albicans
    • Aspergillus flavus .

The proposed mechanism for the biological activity of this compound involves:

  • Inhibition of bacterial cell wall synthesis : This is a common target for many antimicrobial agents.
  • Interference with metabolic pathways : The triazole moiety may inhibit enzymes involved in fungal sterol synthesis.

Study 1: Synthesis and Evaluation

A study synthesized a series of compounds related to this compound and evaluated their biological activity. The results indicated that several derivatives exhibited potent antibacterial and antifungal properties .

Study 2: Structure Activity Relationship (SAR)

Another investigation focused on the structure activity relationship (SAR) of similar compounds. The study found that modifications on the triazole ring significantly influenced antimicrobial potency. Substituents such as methyl and nitro groups enhanced activity against specific pathogens .

Scientific Research Applications

Biological Applications

Ethyl 2-(2-((4-cyclohexyl-5-((4-methyl-3-nitrobenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate has been studied for its potential in several therapeutic areas:

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For example:

  • Antibacterial Studies : Compounds with similar structures have shown effectiveness against various bacterial strains through mechanisms that disrupt bacterial cell wall synthesis or inhibit protein synthesis .

Antioxidant Properties

The antioxidant capacity of related compounds has been evaluated through in vitro assays. These studies demonstrate the ability to scavenge free radicals and reduce oxidative stress markers in biological systems .

Antitumor Activity

Some derivatives have been reported to possess antitumor effects. The mechanism often involves the induction of apoptosis in cancer cells and inhibition of tumor growth through interference with cellular signaling pathways .

Case Studies

Several studies have documented the synthesis and evaluation of compounds structurally related to this compound:

StudyCompound EvaluatedFindings
Madhavi et al. (2016)Ethyl 2-(2-cyano-acetamido)-4,5,6,7-tetrahydrobenzo[b]thiopheneShowed significant antioxidant and antibacterial activities .
Zhou et al. (2009)Various acrylamide derivativesEvaluated for antitumor activity; some demonstrated cytotoxicity against cancer cell lines .
Yasunori et al. (1993)N-substituted cyanoacetamidesReported antiparkinsonian effects in animal models .

Comparison with Similar Compounds

Structural Analogues of the Tetrahydrobenzo[b]Thiophene Core

Key derivatives of 4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate and their properties are summarized below:

Compound Name Substituents/R-Groups Melting Point (°C) Yield (%) Biological Activity Reference
Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate -NH₂ at C2 Not reported 65–75 Intermediate for further synthesis
Ethyl 2-(2-cyano-acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate -NH-C(=O)-CH₂-CN at C2 Not reported 70–80 Precursor for heterocyclic coupling
Ethyl 2-benzamido-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate -NH-C(=O)-Ph at C2 153–156 73 Structural simplicity; no reported bioactivity
Ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylate (3a–3k) -NH-C(=O)-C(CN)=CH-Ar at C2 120–206 60–75 Antioxidant, anti-inflammatory

Key Observations :

  • The 4-methyl-3-nitrobenzamido group introduces strong electron-withdrawing effects, which may influence redox activity or metabolic stability compared to non-nitrated analogs .

Triazole-Containing Derivatives

Triazole-thioacetamide derivatives exhibit diverse bioactivities. Relevant examples include:

  • N'-substituted 2-((5-(thiophen-2-ylmethyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazides : These compounds demonstrate antimicrobial activity due to the thiophene-triazole synergy .

Comparison with Target Compound :

  • The target’s cyclohexyl group on the triazole ring may improve lipophilicity and membrane permeability compared to phenyl or pyrazole substituents .
  • The thioacetamido linkage is conserved across these analogs, suggesting a critical role in bioactivity.

Functional Group Impact on Physicochemical Properties

Functional Group Effect on Properties Example Compound
4-Methyl-3-nitrobenzamido Increases molecular weight (≈280 g/mol); enhances electron-withdrawing character Target compound
Cyclohexyl (triazole substituent) Improves lipophilicity (logP ↑) and steric hindrance Target compound vs. phenyl-substituted analogs
Cyanoacetamido Introduces polar nitrile group; may reduce metabolic stability Ethyl 2-(2-cyano-acetamido)-...

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